

Understanding the encephalitogenic potential of MOG(35-55)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

An In-depth Technical Guide to the Encephalitogenic Potential of **MOG(35-55)**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively on the outer surface of myelin sheaths and oligodendrocytes within the central nervous system (CNS).^{[1][2]} The peptide fragment corresponding to amino acids 35-55, **MOG(35-55)**, has been identified as a key immunodominant epitope and a potent autoantigen in the context of autoimmune demyelinating diseases.^[3] Its ability to induce a robust T-cell mediated immune response that targets the CNS makes it an invaluable tool for studying the pathogenesis of multiple sclerosis (MS).

This guide provides a comprehensive overview of the encephalitogenic potential of **MOG(35-55)**, focusing on its application in inducing Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.^{[4][5]} We will delve into the detailed experimental protocols, the underlying cellular and molecular mechanisms, and the application of this model in preclinical drug development.

Core Concepts: The MOG(35-55) Peptide

The **MOG(35-55)** peptide is a synthetic fragment of the MOG protein. The sequence for the mouse/rat variant is Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Ser-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-

Arg-Asn-Gly-Lys.[\[6\]](#) The human variant differs at position 42, containing a proline instead of a serine.[\[7\]](#)[\[8\]](#) This single amino acid substitution attenuates the encephalitogenicity of the human peptide in some models, though it remains immunogenic.[\[7\]](#)[\[8\]](#) Immunization of susceptible mouse strains, such as C57BL/6, with **MOG(35-55)** induces a chronic-progressive form of EAE characterized by ascending paralysis, CNS inflammation, and demyelination, closely mimicking features of chronic MS.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Induction of MOG(35-55) EAE in C57BL/6 Mice

This protocol describes the active immunization method to induce a chronic EAE model.[\[9\]](#)[\[12\]](#)[\[13\]](#)

Materials:

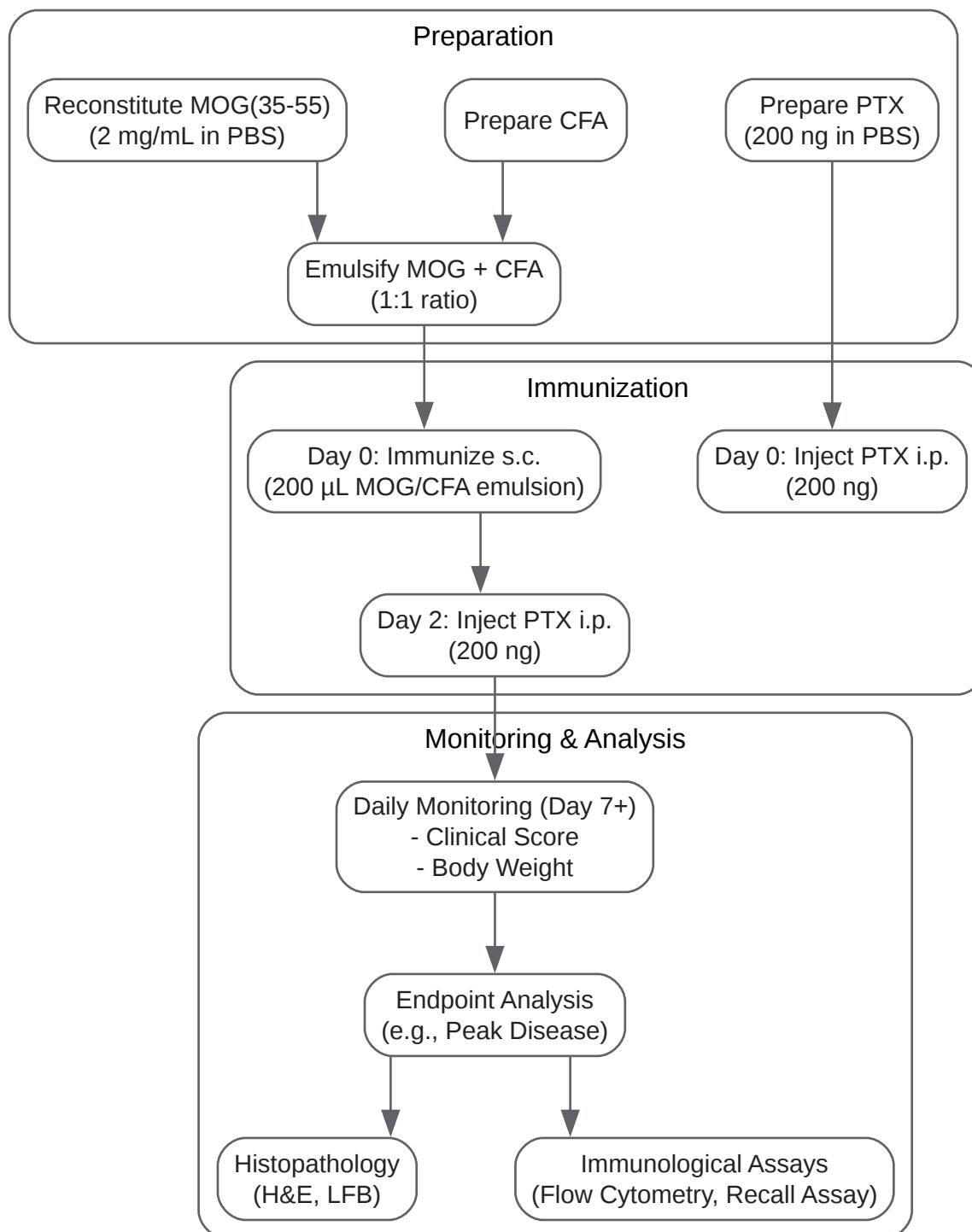
- **MOG(35-55)** peptide, lyophilized
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution
- C57BL/6 mice (female, 8-10 weeks old)
- Glass syringes and emulsifying needles or a three-way stopcock

Methodology:

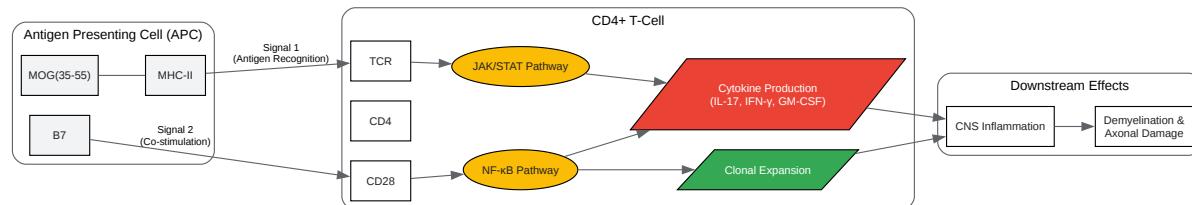
- Preparation of **MOG(35-55)**/CFA Emulsion:
 - Reconstitute lyophilized **MOG(35-55)** peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare CFA by ensuring the *Mycobacterium tuberculosis* particles are well-suspended.

- In a sterile environment, draw equal volumes of the **MOG(35-55)** solution and CFA into two separate glass syringes. For example, 1 mL of 2 mg/mL **MOG(35-55)** and 1 mL of 2 mg/mL CFA.[9]
- Connect the two syringes with an emulsifying needle or a three-way stopcock.
- Force the contents back and forth between the syringes for a minimum of 15 minutes until a thick, white, stable emulsion is formed.[12]
- To test the emulsion's stability, dispense a small drop into a beaker of cold water. A stable emulsion will hold its shape and not disperse.[12]

- Immunization (Day 0):
 - Anesthetize the mice according to approved institutional protocols.
 - Administer a total of 200 μ L of the **MOG(35-55)**/CFA emulsion subcutaneously (s.c.). This is typically done as two 100 μ L injections on the upper and lower back/flanks.[14] This delivers a total dose of 200 μ g of **MOG(35-55)** per mouse.
 - Administer 100-200 ng of PTX in 100 μ L of sterile PBS via intraperitoneal (i.p.) injection. [13][15]
- Second PTX Administration (Day 2):
 - Administer a second dose of 100-200 ng of PTX (i.p.) approximately 48 hours after the initial immunization.[13][16]
- Clinical Scoring and Monitoring:
 - Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
 - Score the disease severity using a standardized 0-5 scale (see Table 1).
 - Record body weight daily, as weight loss is an early indicator of disease onset.


Protocol 2: Histopathological Analysis of CNS Tissue

This protocol outlines the steps for assessing inflammation and demyelination in the CNS.[\[13\]](#) [\[17\]](#)


Methodology:

- **Tissue Collection:** At a predetermined endpoint (e.g., peak of disease), euthanize the mice.
- **Perfusion:** Transcardially perfuse the mice with ice-cold PBS, followed by 4% paraformaldehyde (PFA) to fix the tissues.
- **Dissection and Post-fixation:** Carefully dissect the brain and spinal cord and post-fix the tissues in 4% PFA overnight at 4°C.
- **Tissue Processing:** Process the fixed tissues for paraffin embedding.
- **Sectioning:** Cut 5-10 μ m thick sections of the spinal cord and brain.
- **Staining:**
 - **Hematoxylin and Eosin (H&E):** To visualize cellular infiltration and inflammatory lesions.
 - **Luxol Fast Blue (LFB):** To assess the degree of demyelination (myelin stains blue, demyelinated areas appear pale).
- **Microscopy and Analysis:** Examine the stained sections under a microscope to quantify the extent of immune cell infiltration and the area of demyelination.

Visualizations: Workflows and Pathways

[Click to download full resolution via product page](#)

Caption: Experimental workflow for inducing EAE using **MOG(35-55)** peptide.

[Click to download full resolution via product page](#)

Caption: **MOG(35-55)** mediated activation of a CD4+ T-cell by an APC.

Quantitative Data

Table 1: Standard EAE Clinical Scoring System

This table outlines the widely used scale for quantifying disease severity in the **MOG(35-55)** EAE model.[9][12]

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness or ataxia
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund state or death

Note: Intermediate scores (e.g., 2.5 for paralysis in one hind limb) can be used for more granular assessment.

Table 2: T-Cell Proliferation and Cytokine Production

This table summarizes representative data on the immune response following **MOG(35-55)** stimulation.

Parameter	Cell Type	Stimulation	Result	Reference
Proliferation	CD4+ T-cells	MOG(35-55) (20 µg/mL)	63,953 ± 3284 cpm	[18]
CD8+ T-cells		MOG(35-55) (20 µg/mL)	21,526 ± 1236 cpm	[18]
Cytokine Level	CD4+ T-cells	MOG(35-55) (20 µg/mL)	IFN-γ: 1451.3 ± 59.4 pg/mL	[18]
CD8+ T-cells		MOG(35-55) (20 µg/mL)	IFN-γ: 803.3 ± 39.2 pg/mL	[18]
CD4+ T-cells		MOG(35-55) (20 µg/mL)	IL-4: 298.6 ± 7.7 pg/mL	[18]
CD8+ T-cells		MOG(35-55) (20 µg/mL)	IL-4: 245.5 ± 11.8 pg/mL	[18]
Splenocytes		MOG(35-55) i.v. tolerance	Significantly decreased IL-17	[19]
Spinal Cord		MOG(35-55) EAE	Increased IL-1β, IFN-γ, IL-6	[14][20]

Cellular and Molecular Mechanisms of Encephalitogenicity

The encephalitogenic potential of **MOG(35-55)** is rooted in its ability to activate autoreactive T-cells that can cross the blood-brain barrier and initiate an inflammatory cascade within the CNS.

T-Cell Mediated Pathogenesis

The primary pathogenic mechanism is mediated by CD4+ T helper (Th) cells, particularly the Th1 and Th17 lineages.[\[21\]](#)[\[22\]](#)

- Antigen Presentation: Following subcutaneous injection, **MOG(35-55)** is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on Major Histocompatibility Complex (MHC) class II molecules.
- T-Cell Activation: Naive CD4+ T-cells with T-cell receptors (TCRs) that recognize the **MOG(35-55)**-MHC-II complex become activated in secondary lymphoid organs. This activation is dependent on co-stimulatory signals (e.g., B7 on the APC binding to CD28 on the T-cell).
- Differentiation and Cytokine Production: Upon activation, the T-cells differentiate into effector cells.
 - Th1 Cells: Produce pro-inflammatory cytokines like interferon-gamma (IFN- γ), which activates macrophages.
 - Th17 Cells: Produce IL-17, a cytokine critical for recruiting neutrophils and other inflammatory cells to the CNS.[\[19\]](#)[\[23\]](#) IL-23 is essential for the expansion and stabilization of Th17 cells and is required for EAE manifestation.[\[23\]](#)
- CNS Infiltration: Activated encephalitogenic T-cells cross the blood-brain barrier. Within the CNS, they are reactivated by local APCs presenting MOG peptide, leading to a robust inflammatory response, demyelination, and axonal damage.[\[24\]](#)

While CD4+ T-cells are the primary drivers, **MOG(35-55)** can also activate CD8+ T-cells, which may contribute to the severity and destructive nature of CNS lesions.[\[25\]](#)[\[26\]](#)

Signaling Pathways

The activation of T-cells and subsequent cytokine production are governed by intracellular signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and NF- κ B pathways are central to this process.[\[19\]](#) Intravenous administration of **MOG(35-55)** to induce tolerance has been shown to suppress EAE by reducing the phosphorylation of STAT1, STAT4, and NF- κ Bp65, thereby inhibiting the Th17 response.[\[19\]](#)

Histopathological Features

The pathology of **MOG(35-55)**-induced EAE in C57BL/6 mice is characterized by distinct features within the CNS, primarily the spinal cord.[17]

- **Inflammatory Infiltrates:** Lesions are composed mainly of mononuclear cells, with macrophages and CD4+ T-cells being the predominant cell types in the inflammatory infiltrate.[2] These infiltrates are often seen as perivascular cuffs and parenchymal inflammation.
- **Demyelination:** The inflammatory attack leads to the destruction of myelin sheaths, which can be visualized using LFB staining.[14]
- **Axonal Damage:** In addition to demyelination, there is evidence of axonal damage and loss, which is thought to underlie the permanent neurological deficits observed in the chronic phase of the disease.[14][27]
- **Gliosis:** An increase in the number of astrocytes (astrogliosis) is a common feature of the CNS lesions.

Application in Preclinical Drug Development

The **MOG(35-55)** EAE model is a cornerstone of preclinical MS research and drug development due to its reproducibility and relevance to the human disease's inflammatory aspects.[2][16]

- **T-Cell Modulating Therapies:** The model is particularly well-suited for evaluating agents that target T-cell activation, proliferation, or trafficking.[22] For example, Fingolimod, which sequesters lymphocytes in lymph nodes, significantly reduces EAE severity in this model. [22] Similarly, agents that block the IL-17 pathway have shown efficacy.[22]
- **Distinction from B-Cell Mediated Models:** The pathogenesis of **MOG(35-55)**-induced EAE is largely T-cell driven. This is in contrast to EAE induced by the full-length MOG protein (MOG 1-125), where B-cells and anti-MOG antibodies play a significant pathogenic role.[22][28] Consequently, B-cell depleting therapies may have minimal or even exacerbating effects in the **MOG(35-55)** model, making it crucial to select the appropriate model based on the drug's mechanism of action.[22][28]

- Studying Neuroinflammation and Neurodegeneration: The model allows for detailed investigation into the mechanisms of neuroinflammation and the subsequent neurodegenerative processes, providing a platform to test neuroprotective and pro-remyelination strategies.[3]

Conclusion

The **MOG(35-55)** peptide is a powerful and indispensable tool for dissecting the autoimmune mechanisms that drive CNS demyelination. Its ability to reliably induce EAE in susceptible rodent strains provides a robust platform for understanding the complex interplay between autoreactive T-cells, cytokines, and CNS pathology. For researchers and drug developers, the **MOG(35-55)** EAE model remains a critical and well-characterized system for exploring the pathogenesis of multiple sclerosis and for the preclinical evaluation of novel T-cell-centric therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. genscript.com [genscript.com]
- 2. MOG35-55 induced EAE Mice Model - Creative Biolabs [creative-biolabs.com]
- 3. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 4. Multiple Sclerosis - Biomedcode [biomedcode.com]
- 5. mdbioproducts.com [mdbioproducts.com]
- 6. jpt.com [jpt.com]
- 7. Myelin oligodendrocyte glycoprotein-35-55 peptide induces severe chronic experimental autoimmune encephalomyelitis in HLA-DR2-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 12. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. oncotarget.com [oncotarget.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biocytogen.com [biocytogen.com]
- 17. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myelin oligodendrocyte glycoprotein (MOG35-55)-induced experimental autoimmune encephalomyelitis is ameliorated in interleukin-32 alpha transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis | MDPI [mdpi.com]
- 22. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 23. rupress.org [rupress.org]
- 24. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Histol Histopathol, Vol 27, Gruppe et al. [hh.um.es]
- 28. bnac.net [bnac.net]

- To cite this document: BenchChem. [Understanding the encephalitogenic potential of MOG(35-55)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-potential-of-mog-35-55>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com